molecular formula C17H15BrN2O2 B244784 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

Cat. No. B244784
M. Wt: 359.2 g/mol
InChI Key: CLYRCRQFSVSMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide, also known as BDA-410, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the family of small molecule inhibitors and has been found to have promising effects on various cellular processes.

Mechanism of Action

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide exerts its effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a critical role in cellular processes such as cell growth and differentiation. By inhibiting BRD4, 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can disrupt the growth and survival of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been found to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can also reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In addition, 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to regulate the expression of genes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity towards BRD4. 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been found to selectively inhibit BRD4, without affecting other bromodomain proteins. This specificity makes it a valuable tool for studying the role of BRD4 in cellular processes. However, one of the limitations of using 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide is its solubility. 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the role of BRD4 in different types of cancer. Additionally, the potential use of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 2-bromo-4,6-dimethylphenol with 2-cyanophenylacetic acid, followed by the addition of thionyl chloride and triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide.

Scientific Research Applications

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.

properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C17H15BrN2O2/c1-11-7-12(2)17(14(18)8-11)22-10-16(21)20-15-6-4-3-5-13(15)9-19/h3-8H,10H2,1-2H3,(H,20,21)

InChI Key

CLYRCRQFSVSMDE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2C#N)C

Origin of Product

United States

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